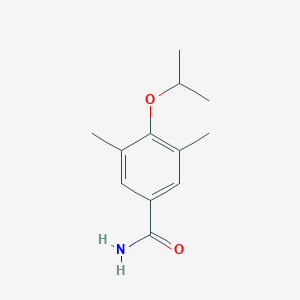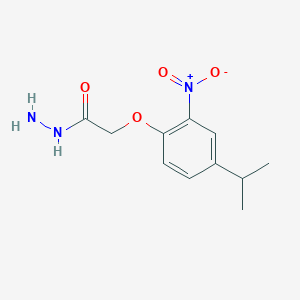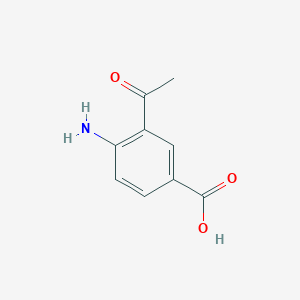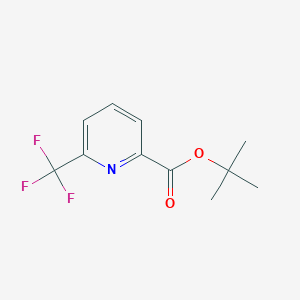
tert-Butyl 6-(trifluoromethyl)picolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 6-(trifluoromethyl)picolinate: is an organic compound with the molecular formula C11H12F3NO2 It is a derivative of picolinic acid, where the hydrogen atom at the 6-position of the pyridine ring is replaced by a trifluoromethyl group, and the carboxylic acid group is esterified with a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-(trifluoromethyl)picolinate typically involves the esterification of 6-(trifluoromethyl)picolinic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 6-(trifluoromethyl)picolinate can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl hydroperoxide or tert-butyl alcohol.
Reduction: The compound can be reduced, especially at the pyridine ring, to form dihydropyridine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: tert-Butyl hydroperoxide, tert-butyl alcohol.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted picolinates depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl 6-(trifluoromethyl)picolinate is used as a building block in organic synthesis, particularly in the preparation of complex molecules with potential pharmaceutical applications.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving picolinic acid derivatives.
Medicine: The trifluoromethyl group is known to enhance the biological activity of compounds, making this compound a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals and materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of tert-Butyl 6-(trifluoromethyl)picolinate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and specificity by increasing the lipophilicity and electronic effects of the molecule. This can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific biological target.
Comparison with Similar Compounds
tert-Butyl 6-methylpicolinate: Similar structure but with a methyl group instead of a trifluoromethyl group.
tert-Butyl 6-chloropicolinate: Contains a chlorine atom at the 6-position instead of a trifluoromethyl group.
tert-Butyl 6-fluoropicolinate: Features a fluorine atom at the 6-position.
Uniqueness: tert-Butyl 6-(trifluoromethyl)picolinate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs.
Properties
Molecular Formula |
C11H12F3NO2 |
|---|---|
Molecular Weight |
247.21 g/mol |
IUPAC Name |
tert-butyl 6-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C11H12F3NO2/c1-10(2,3)17-9(16)7-5-4-6-8(15-7)11(12,13)14/h4-6H,1-3H3 |
InChI Key |
YEDYEHKQDHGTJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC(=CC=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



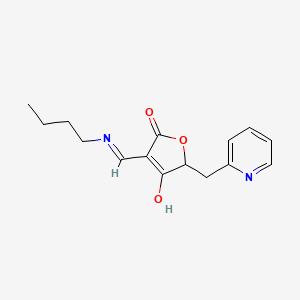
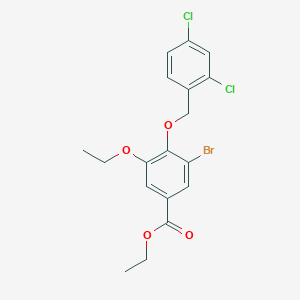
![tert-Butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B15229265.png)
![2,4-Dichloro-5,7-dihydrofuro[3,4-b]pyridine](/img/structure/B15229268.png)
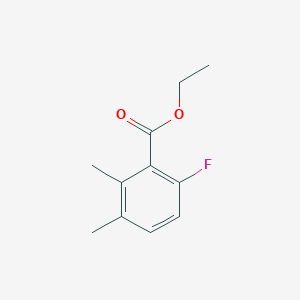
![tert-Butyl 7-(4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B15229279.png)

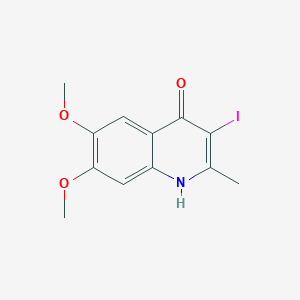
![1-Ethyl-6-fluoro-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B15229323.png)
